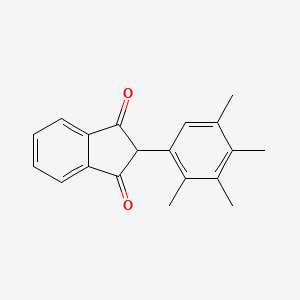
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide, also known as CQMA, is a novel compound with potential applications in various fields of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies. In
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has shown potential applications in various fields of scientific research, including cancer research, infectious disease research, and neuroscience research. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have antimalarial and antibacterial activity. In neuroscience research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In malaria parasites, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of plasmepsin II, an essential enzyme for the survival of the parasite.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of parasite growth in malaria and bacterial infections, and neuroprotective effects in the brain. N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been shown to have anti-inflammatory effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its unique structure and mechanism of action, which allows for the exploration of new pathways and targets. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. One direction is the exploration of its potential applications in other fields, such as immunology and cardiovascular research. Another direction is the optimization of its synthesis method to improve yields and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide shows promise as a novel compound with potential applications in various fields of scientific research.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is synthesized using a two-step process. In the first step, 2-quinolinethiol is reacted with 5-chloro-2-methoxybenzoyl chloride to form 5-chloro-2-methoxy-N-(2-quinolinylthio)benzamide. In the second step, this intermediate is reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(19)10-15(16)20-17(22)11-24-18-9-6-12-4-2-3-5-14(12)21-18/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUXJAXWWSPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)
![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)


